molecular formula C30H22O4Pd B13778612 Bis(dibenzoylmethanato)palladium

Bis(dibenzoylmethanato)palladium

Cat. No.: B13778612
M. Wt: 552.9 g/mol
InChI Key: XQEHGWZMLVECOC-UHFFFAOYSA-N
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Description

Bis(dibenzoylmethanato)palladium, or Pd(dbm)₂, is a palladium(II) complex coordinated by two dibenzoylmethanate (dbm) ligands. The dbm ligand, a β-diketone derivative, binds via its enolate form, creating a square-planar geometry around the Pd center. This complex is notable for its stability and tunable electronic properties, attributed to the aromatic rings in the dbm ligand, which enhance π-backbonding and steric bulk. Pd(dbm)₂ is primarily used in catalytic applications, including polymerization and metal-organic chemical vapor deposition (MOCVD) . Its synthesis typically involves reacting palladium salts with dibenzoylmethane under basic conditions, yielding a thermally stable compound suitable for high-temperature processes .

Properties

Molecular Formula

C30H22O4Pd

Molecular Weight

552.9 g/mol

IUPAC Name

1,3-diphenylpropane-1,3-dione;palladium(2+)

InChI

InChI=1S/2C15H11O2.Pd/c2*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;/h2*1-11H;/q2*-1;+2

InChI Key

XQEHGWZMLVECOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.[Pd+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(dibenzoylmethanato)palladium can be synthesized through the reaction of palladium(II) chloride with dibenzoylmethane in the presence of a base such as sodium acetate. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

PdCl2+2C6H5COCH2COC6H5+2NaOAcPd(C6H5COCHCOC6H5)2+2NaCl+2HOAc\text{PdCl}_2 + 2 \text{C}_6\text{H}_5\text{COCH}_2\text{COC}_6\text{H}_5 + 2 \text{NaOAc} \rightarrow \text{Pd(C}_6\text{H}_5\text{COCHCOC}_6\text{H}_5)_2 + 2 \text{NaCl} + 2 \text{HOAc} PdCl2​+2C6​H5​COCH2​COC6​H5​+2NaOAc→Pd(C6​H5​COCHCOC6​H5​)2​+2NaCl+2HOAc

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Industrial processes may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bis(dibenzoylmethanato)palladium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.

    Reduction: It can be reduced to form palladium(0) species.

    Substitution: Ligands in the complex can be substituted with other ligands, such as phosphines or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as hydrazine or sodium borohydride are used.

    Substitution: Reactions typically occur in organic solvents like dichloromethane or toluene, often under inert atmosphere conditions.

Major Products

    Oxidation: Higher oxidation state palladium complexes.

    Reduction: Palladium(0) nanoparticles or colloids.

    Substitution: New palladium complexes with different ligands.

Scientific Research Applications

Bis(dibenzoylmethanato)palladium has a wide range of applications in scientific research:

    Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions like Suzuki-Miyaura and Heck reactions.

    Materials Science: The compound is used in the preparation of palladium-containing materials with unique electronic and optical properties.

    Biology and Medicine: Palladium complexes, including this compound, are studied for their potential anticancer and antimicrobial activities.

    Industry: It is used in the production of fine chemicals and pharmaceuticals due to its catalytic properties.

Mechanism of Action

The mechanism by which bis(dibenzoylmethanato)palladium exerts its effects is primarily through its ability to coordinate with various substrates and facilitate chemical transformations. The palladium center acts as a catalytic site, enabling the activation and transformation of organic molecules. The dibenzoylmethane ligands stabilize the palladium center and influence its reactivity.

Comparison with Similar Compounds

Research Findings and Implications

  • MOCVD Applications : Pd(dbm)₂ outperforms Pd(acac)₂ in depositing uniform Pd films due to its thermal resilience .
  • Steric vs. Electronic Effects : Bulky phosphine ligands prioritize steric protection, whereas dbm’s electronic modulation enhances Lewis acidity, critical for ROP .
  • Future Directions : Hybrid ligands combining β-diketonate and phosphine motifs could merge the advantages of both ligand classes for multifunctional catalysis.

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